molecular formula C11H10ClN B3024344 4-Chloro-2,5-dimethylquinoline CAS No. 63136-63-0

4-Chloro-2,5-dimethylquinoline

Cat. No.: B3024344
CAS No.: 63136-63-0
M. Wt: 191.65 g/mol
InChI Key: LLXHRSSGTGQSKD-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline ring substituted with chlorine and two methyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-chlorotoluene with acetone in the presence of a catalyst like aluminum chloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . The compound’s chlorine and methyl groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the chlorine and methyl substitutions.

    4-Chloroquinoline: Similar structure but without the methyl groups.

    2,5-Dimethylquinoline: Lacks the chlorine substitution.

Uniqueness: 4-Chloro-2,5-dimethylquinoline’s unique combination of chlorine and methyl groups enhances its chemical reactivity and potential biological activity compared to its analogs. These substitutions can improve the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-2,5-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXHRSSGTGQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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